molecular formula C23H26N2O4S B2464556 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1706290-55-2

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2464556
CAS No.: 1706290-55-2
M. Wt: 426.53
InChI Key: ACNGTJSRIRKXED-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with ethoxy groups and a pyridine ring attached to a thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide core.

    Introduction of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups and thiophene ring can be oxidized under suitable conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the benzamide core may produce primary amines.

Scientific Research Applications

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of ethoxy groups and the specific arrangement of the thiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-20-10-18(11-21(28-5-2)22(20)29-6-3)23(26)25-13-16-9-19(14-24-12-16)17-7-8-30-15-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNGTJSRIRKXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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